

The Versatility of Fmoc-Orn(Alloc)-OH in Medicinal Chemistry: A Detailed Guide

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Compound of Interest

Compound Name: Fmoc-Orn(Alloc)-OH

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Fmoc-Orn(Alloc)-OH, a strategically protected ornithine derivative, has emerged as a powerful and versatile building block in medicinal chemistry. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α -amine and a palladium-labile allyloxycarbonyl (Alloc) group on the δ -amine, provides chemists with exceptional control over peptide synthesis and modification. This enables the construction of complex peptide architectures, including cyclic peptides, branched peptides, and peptide-drug conjugates (PDCs), which are at the forefront of modern drug discovery.

The primary application of **Fmoc-Orn(Alloc)-OH** lies in solid-phase peptide synthesis (SPPS), where the differential stability of the Fmoc and Alloc groups allows for selective deprotection and subsequent functionalization of the ornithine side chain. This orthogonal strategy is crucial for creating peptides with enhanced therapeutic properties, such as increased stability, improved receptor affinity, and targeted delivery to diseased cells.

Key Applications in Medicinal Chemistry:

- **Cyclic Peptides:** The Alloc group can be selectively removed on-resin to expose the δ -amino group of ornithine, which can then be cyclized with a C-terminal carboxylic acid or the side chain of an acidic amino acid to form a lactam bridge. This cyclization constrains the peptide's conformation, often leading to increased metabolic stability and enhanced binding affinity for biological targets.
- **Branched Peptides and Peptide Scaffolds:** The deprotected ornithine side chain can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of

branched peptides. This approach is valuable for creating multivalent ligands, synthetic vaccines, and drug delivery systems.

- **Peptide-Drug Conjugates (PDCs):** The exposed amine on the ornithine side chain provides a convenient handle for the site-specific conjugation of cytotoxic drugs, imaging agents, or other therapeutic payloads. This strategy is central to the development of targeted therapies that deliver potent drugs directly to cancer cells while minimizing off-target toxicity.
- **Targeted Drug Delivery:** Peptides containing specific recognition motifs, such as the Arg-Gly-Asp (RGD) sequence, can be synthesized using **Fmoc-Orn(Alloc)-OH** to facilitate further modifications. These RGD-containing peptides can target integrins, which are often overexpressed on the surface of cancer cells and angiogenic blood vessels, thereby enabling the targeted delivery of therapeutic agents.^[1]

Quantitative Data Summary

The efficiency of the coupling of **Fmoc-Orn(Alloc)-OH** and the subsequent deprotection of the Alloc group are critical parameters in the synthesis of modified peptides. The following tables summarize key quantitative data from various studies.

Parameter	Value/Range	Notes
Purity of Fmoc-Orn(Alloc)-OH	>99%	High purity of the starting material is essential for successful peptide synthesis. ^[2]
Isomeric Purity	>99.9%	Ensures the correct stereochemistry of the final peptide. ^[2]
Storage Temperature	2 to 8 °C	Proper storage is necessary to maintain the stability and reactivity of the compound. ^[2]

Table 1: Physicochemical Properties of **Fmoc-Orn(Alloc)-OH**

Deprotection Method	Catalyst/Reagent	Scavenger	Typical Conditions	Yield/Purity	Reference
Standard Palladium(0) Catalysis	Pd(PPh ₃) ₄	Phenylsilane	DCM, Room Temperature, 20-40 min (repeated)	>98% purity after two 5-min deprotections at 38°C with microwave assistance.	[3]
Microwave-Assisted Deprotection	Pd(PPh ₃) ₄	Phenylsilane	DMF, 38°C, 2 x 5 min	>98% purity. [3]	
Amine–Borane Complexes	Soluble Palladium Catalyst	Amine–borane complex	Near-to-neutral conditions	Fast deprotection without allylamine side-formation.[4]	
Metal-Free Deprotection	I ₂ /H ₂ O	TIS or DITU	PC/EtOAc, 50°C, 1.5 h	96-99% purity.[5]	

Table 2: Comparison of Alloc Deprotection Methods

Peptide Type	Cyclization/Conjugation Method	Yield/Purity	Notes
Cyclic Peptides (On-Resin)	Lactam bridge formation	Generally high yields of the desired monomeric cyclic peptide due to the pseudo-dilution effect of the solid support.[6]	The use of Fmoc-Orn(Mmt)-OH is often preferred for on-resin cyclization due to the milder deprotection conditions for the Mmt group.[6]
Bioconjugates (e.g., PDCs)	Click Chemistry (CuAAC, SPAAC)	High yields and rapid reaction rates for CuAAC. SPAAC is suitable for in vivo applications due to the absence of a cytotoxic copper catalyst.[7]	The azide group for click chemistry can be introduced using derivatives like N3-L-Orn(Fmoc)-OH.[7]
RGD-based Peptide Conjugates	Solution-phase conjugation	The antiproliferative activity of RGD-peptide conjugates can be significantly improved compared to the individual peptides, with IC50 values in the ng/mL range.[8]	Fmoc-Orn(Alloc)-OH can be used to introduce a site for conjugation of other bioactive peptides or drugs to the RGD sequence.

Table 3: Yield and Purity of Peptides Synthesized Using Ornithine Derivatives

Experimental Protocols

Protocol 1: On-Resin Alloc Deprotection using Palladium(0) Catalysis

This protocol outlines the manual procedure for the selective removal of the Alloc protecting group from an ornithine side chain on a solid support.

Materials:

- Peptide-resin containing an Orn(Alloc) residue
- Dichloromethane (DCM)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- Phenylsilane
- Nitrogen or Argon gas
- Shaker or rocker

Procedure:

- Swell the peptide-resin in DCM in a reaction vessel.
- Wash the resin with DCM (3 x 1 min).
- Prepare a solution of $\text{Pd}(\text{PPh}_3)_4$ (0.1-0.2 equivalents relative to resin loading) in DCM.
- Add phenylsilane (20 equivalents) to the palladium solution.
- Add the catalyst/scavenger solution to the resin.
- Gently agitate the mixture under an inert atmosphere (Nitrogen or Argon) for 20-40 minutes at room temperature.
- Drain the reaction solution.
- Repeat steps 5-7 to ensure complete deprotection.
- Wash the resin thoroughly with DCM (5 x 1 min).
- Wash the resin with a solution of 5 mM sodium diethyldithiocarbamate in DMF to remove residual palladium catalyst.^[9]
- Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

- The resin is now ready for the subsequent reaction, such as cyclization or conjugation.

Protocol 2: On-Resin Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a side-chain-to-side-chain lactam bridge on the solid support following Alloc deprotection.

Materials:

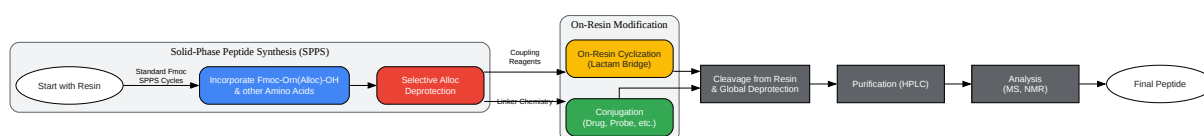
- Peptide-resin with a deprotected ornithine side-chain amine and a C-terminal carboxylic acid (or an acidic amino acid side chain with a labile protecting group removed).
- N,N-Dimethylformamide (DMF)
- Coupling reagents (e.g., HATU, HBTU, PyBOP)
- Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

Procedure:

- Swell the peptide-resin from Protocol 1 in DMF.
- In a separate vessel, dissolve the coupling reagent (3-5 equivalents) and the base (6-10 equivalents) in DMF.
- Add the activated coupling solution to the resin.
- Agitate the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by a Kaiser test.
- Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
- The cyclic peptide can then be cleaved from the resin and purified.

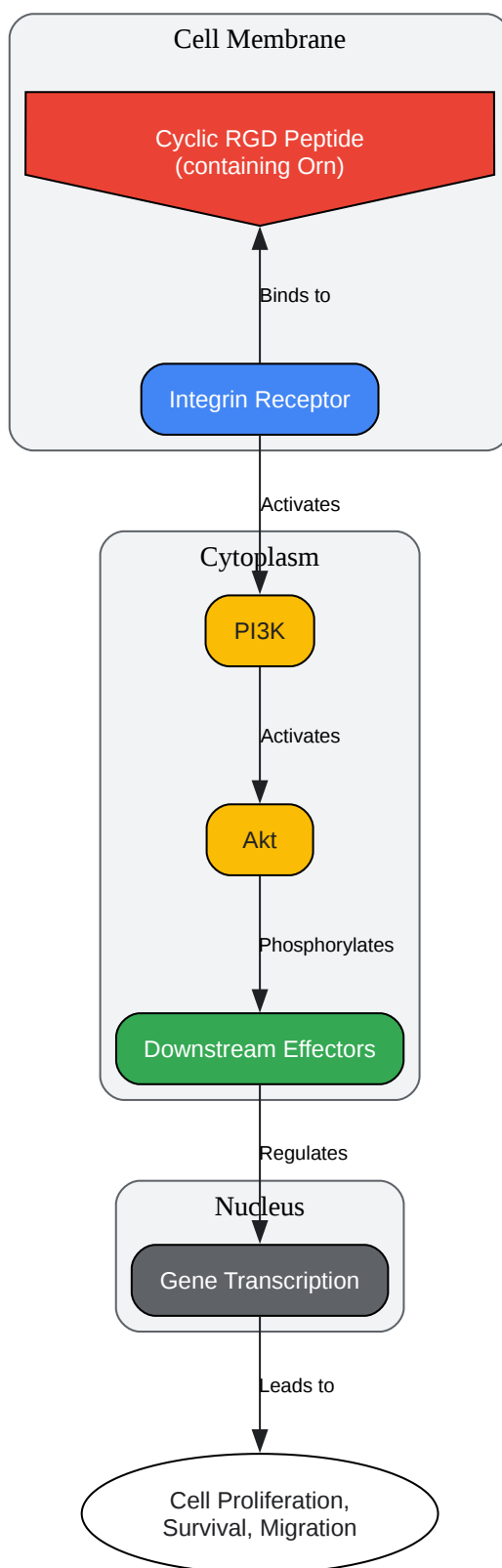
Signaling Pathways and Experimental Workflows

Peptides synthesized using **Fmoc-Orn(Alloc)-OH** can be designed to modulate various signaling pathways implicated in diseases such as cancer. For instance, cyclic RGD peptides can target integrins, which are key regulators of cell adhesion, migration, and survival, often activating the PI3K/Akt signaling pathway.[10][11] Furthermore, macrocyclic peptides have been developed to inhibit the Wnt signaling pathway by directly interacting with Wnt proteins. [12]



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Caption: Experimental workflow for the synthesis of modified peptides using **Fmoc-Orn(Alloc)-OH**.



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Caption: Simplified signaling pathway of an integrin-targeting cyclic RGD peptide.

In conclusion, **Fmoc-Orn(Alloc)-OH** is an indispensable tool in medicinal chemistry, enabling the synthesis of a diverse range of modified peptides with significant therapeutic potential. The orthogonal protection strategy it offers, combined with a variety of reliable deprotection and modification protocols, provides researchers with the flexibility to design and create novel peptide-based drugs for a wide array of diseases.

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